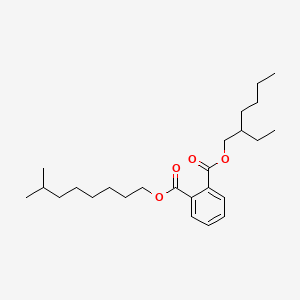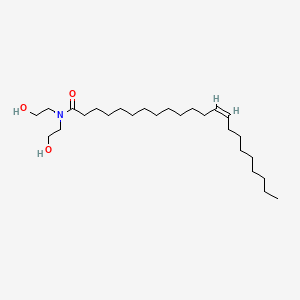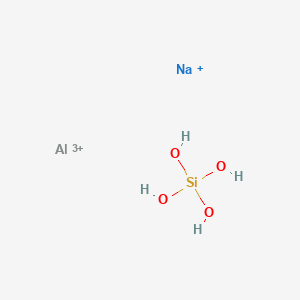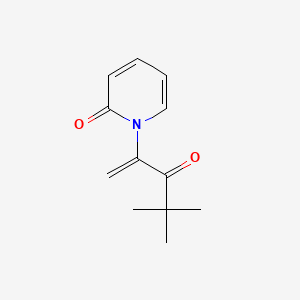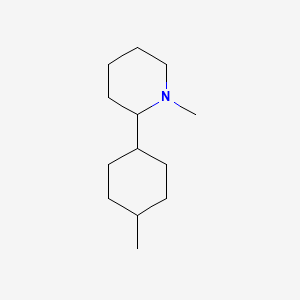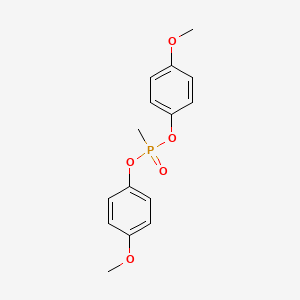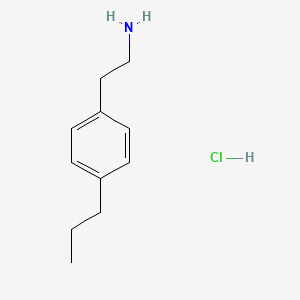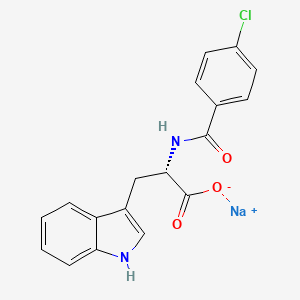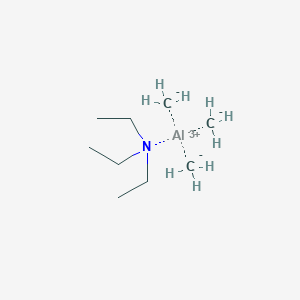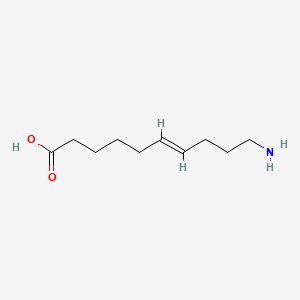
10-Amino-6-decenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Amino-6-decenoic acid is an organic compound with the molecular formula C10H19NO2 It is a derivative of decenoic acid, characterized by the presence of an amino group at the 10th carbon and a double bond at the 6th carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Amino-6-decenoic acid typically involves the following steps:
Starting Material: The synthesis begins with decenoic acid, which is commercially available or can be synthesized from oleic acid through ozonolysis.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Optimization of Reaction Parameters: Fine-tuning parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
10-Amino-6-decenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo or hydroxy derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products
The major products formed from these reactions include:
Hydroxy Derivatives: Formed through oxidation.
Saturated Amino Acids: Resulting from reduction.
Substituted Amino Acids: Produced through substitution reactions.
Applications De Recherche Scientifique
10-Amino-6-decenoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 10-Amino-6-decenoic acid exerts its effects involves:
Molecular Targets: The compound may interact with enzymes or receptors, influencing biochemical pathways.
Pathways Involved: It can participate in metabolic pathways, potentially affecting cellular processes such as signal transduction and energy production.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Hydroxy-2-decenoic acid: Another derivative of decenoic acid, known for its presence in royal jelly and its biological activities.
10-Amino-2-decenoic acid: A similar compound with the amino group at a different position, leading to different chemical properties and applications.
Propriétés
Numéro CAS |
71140-64-2 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
(E)-10-aminodec-6-enoic acid |
InChI |
InChI=1S/C10H19NO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1,3H,2,4-9,11H2,(H,12,13)/b3-1+ |
Clé InChI |
NDDUYOXATAJKPC-HNQUOIGGSA-N |
SMILES isomérique |
C(CCC(=O)O)C/C=C/CCCN |
SMILES canonique |
C(CCC(=O)O)CC=CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


